Lupanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Lupanine is a natural product found in Ormosia emarginata, Thermopsis lanceolata, and other organisms with data available.

See also: Cytisus scoparius flowering top (part of).

Lupanine is a naturally occurring quinolizidine alkaloid primarily found in plants of the genus Lupinus, commonly known as lupins. This compound is characterized by its complex structure, which includes a nitrogen-containing heterocycle. The molecular formula of lupanine is and it exists predominantly as a quaternary ammonium ion at physiological pH due to protonation of its amine group . Lupanine is known for its mild toxicity and pharmacological properties, including its role as an acetylcholinesterase inhibitor, which can lead to increased levels of acetylcholine in the body .

The biological activity of lupanine includes:

- Acetylcholinesterase Inhibition: Lupanine acts as a reversible inhibitor of this enzyme, leading to increased acetylcholine levels and potential neurotoxic effects .

- Glucose Homeostasis: Recent studies indicate that lupanine may improve glucose metabolism by enhancing insulin release without causing hypoglycemia .

- Toxicity: Lupanine exhibits varying degrees of toxicity in different animal species, causing both excitation and depression of the central nervous system .

Lupanine is biosynthesized in Lupinus plants from the amino acid L-lysine through a series of enzymatic reactions. The process involves:

- Decarboxylation of L-lysine to cadaverine.

- Oxidative Deamination to form an aldehyde.

- Cyclization into tautomeric forms.

- Formation of a dimeric intermediate through aldol-type mechanisms.

- Reduction to yield lupanine .

Lupanine has several applications:

- Pharmacological Research: Due to its activity as an acetylcholinesterase inhibitor, it is studied for potential therapeutic uses in conditions like Alzheimer's disease .

- Agricultural Uses: Lupanine's toxicity can deter pests, making it useful in crop protection strategies.

- Nutritional Studies: Its effects on glucose metabolism are being explored for dietary applications and potential benefits in managing diabetes .

Research has shown that lupanine interacts with various biological systems:

- It has been studied for its impact on neurotransmission due to its acetylcholinesterase inhibitory properties.

- Investigations into its role in insulin modulation highlight its potential for influencing metabolic pathways related to diabetes management .

- Interactions with other alkaloids present in lupins may also affect its bioactivity and toxicity profiles.

Lupanine belongs to a class of compounds known as quinolizidine alkaloids. Here are some similar compounds along with their unique features:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sparteine | Tetracyclic | Known for its use as a chiral auxiliary in synthesis |

| Matrine | Tetracyclic | Exhibits anti-inflammatory properties |

| Angustifoline | Tricyclic | Less toxic than lupanine but shares similar effects |

| Cytisine | Tricyclic | Used as a smoking cessation aid |

| Epilupinine | Tricyclic | Structural isomer with distinct biological activity |

Lupanine is unique among these compounds due to its specific mechanism of action as an acetylcholinesterase inhibitor and its distinct biosynthetic pathway originating from L-lysine . Its varied biological activities and applications further distinguish it within this group of alkaloids.

Molecular Architecture: $$ \text{C}{15}\text{H}{24}\text{N}_{2}\text{O} $$ Configuration

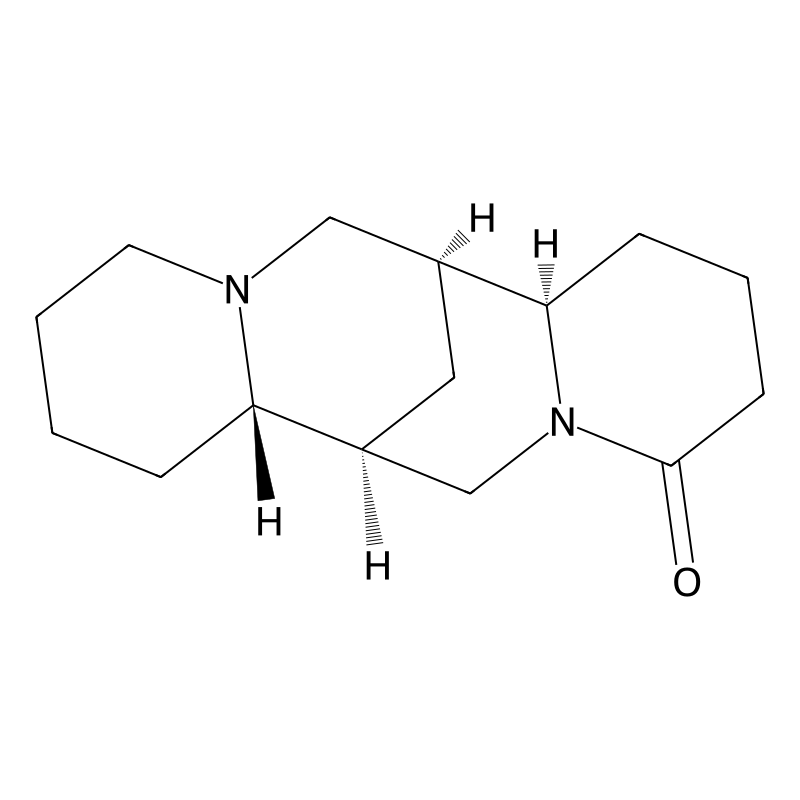

Lupanine’s molecular framework consists of a tetracyclic quinolizidine system, integrating two fused six-membered rings and two five-membered rings. The core structure features a delta-lactam group, formed via formal oxidation at the 2-position of sparteine [1] [4]. The IUPAC name, (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one, reflects its stereochemical complexity [1]. Key structural attributes include:

- Quinolizidine Backbone: A bicyclic system comprising a piperidine ring fused to a pyrrolidine moiety.

- Lactam Functional Group: A ketone group at position 6, critical for hydrogen-bonding interactions [3].

- Chiral Centers: Four stereogenic carbon atoms (positions 1, 2, 9, and 10), dictating its enantiomeric forms [1].

The SMILES notation $$ \text{C1CCN2C[C@@H]3CC@HCN4[C@@H]3CCCC4=O $$ encapsulates its stereochemistry, while the InChIKey $$ \text{JYIJIIVLEOETIQ-XDQVBPFNSA-N} $$ uniquely identifies its spatial arrangement [1] [2].

Table 1: Molecular Descriptors of Lupanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{24}\text{N}_{2}\text{O} $$ | [1] [2] |

| Molecular Weight | 248.36 g/mol | [1] [3] |

| CAS Registry Number | 550-90-3 | [2] [4] |

| ChEBI ID | 28193 | [1] |

Physicochemical Properties: Melting Point, Boiling Point, and Solubility

Lupanine exhibits distinct physical properties influenced by its polar functional groups and rigid tetracyclic structure:

- Melting Point: Reported values range from 40–44°C, though discrepancies exist due to polymorphic forms or purity variations [2] [5].

- Boiling Point: Early studies indicate a boiling point of 190–193°C at 3 mmHg, while atmospheric pressure data suggest 396.7°C [2] [5].

- Solubility: Limited quantitative data exist, but its lactam and tertiary amine groups predict moderate solubility in polar solvents like ethanol and chloroform [2].

- Density: Experimental estimates approximate 0.9789 g/cm³, aligning with its molecular compactness [2].

- Refractive Index: $$ n_D^{24} = 1.5444 $$, characteristic of its conjugated electron systems [2].

The compound’s $$ \text{p}K_a $$ of 9.47 ± 0.20 reflects the basicity of its tertiary amine, influencing its protonation state in biological systems [2].

Stereochemical Variants: (+)-Lupanine vs. (−)-Lupanine

Lupanine exists as enantiomers due to its four chiral centers. The dextrorotatory (+)-enantiomer predominates in natural sources, displaying a specific optical rotation of $$ [\alpha]_D^{25} = +84^\circ $$ (c = 4.8 in ethanol) [2] [4]. Key stereochemical considerations include:

- Configuration: The (1S,2R,9S,10S) configuration governs its biological interactions, particularly with nicotinic acetylcholine receptors [4].

- Synthetic Analogues: Racemic mixtures (DL-lupanine) and epi-lupanine variants have been synthesized to study structure-activity relationships [2] [4].

The enantiomeric purity of lupanine significantly impacts its pharmacological profile, as demonstrated by its 500 nM affinity for nicotinic receptors compared to 11,000 nM for muscarinic receptors [4].

Comparative Analysis with Related Alkaloids (Sparteine, Lupinine)

Lupanine belongs to a broader family of quinolizidine alkaloids, sharing biosynthetic pathways with sparteine and lupinine:

Table 2: Structural and Functional Comparison of Quinolizidine Alkaloids

| Property | Lupanine | Sparteine | Lupinine |

|---|---|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{24}\text{N}_{2}\text{O} $$ | $$ \text{C}{15}\text{H}{26}\text{N}_{2} $$ | $$ \text{C}{10}\text{H}{19}\text{NO} $$ |

| Functional Groups | Lactam, tertiary amine | Secondary amines | Primary amine, alcohol |

| Bioactivity | Nicotinic antagonist | Antiarrhythmic | Insecticidal |

| Natural Source | Lupinus exaltatus | Cytisus scoparius | Lupinus luteus |

- Sparteine: A diamine lacking the lactam oxygen, sparteine serves as the biosynthetic precursor to lupanine. Pharmacologically, lupanine demonstrates superior efficacy in antagonizing reflex hypertension compared to sparteine [4].

- Lupinine: A monocyclic alkaloid with a primary alcohol group, lupinine exhibits insecticidal properties absent in lupanine [1] [4].

The delta-lactam in lupanine enhances its receptor selectivity, as evidenced by its 22-fold higher affinity for nicotinic receptors over sparteine [4].

Precursor Utilization: L-Lysine as Biosynthetic Origin

The biosynthesis of lupanine, a tetracyclic quinolizidine alkaloid, begins with L-lysine as the fundamental amino acid precursor [1] [2]. This pathway represents one of the most well-characterized lysine-derived alkaloid biosynthetic routes in plants, with the basic amino acid serving as the sole carbon and nitrogen source for the entire quinolizidine scaffold [3].

L-lysine availability is tightly regulated through the activity of dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in lysine biosynthesis from pyruvate and L-aspartate β-semialdehyde [4] [5]. This enzyme exhibits allosteric feedback inhibition by lysine itself, creating a regulatory mechanism that controls precursor availability for alkaloid biosynthesis [6] [5]. The enzyme shows kinetic parameters with Km values of 120-150 μM for L-aspartate β-semialdehyde and 85-100 μM for pyruvate, with optimal activity at pH 7.8-8.2 and temperatures of 37-42°C [6].

The correlation between L-lysine levels and alkaloid production has been demonstrated through statistical analysis in various Lupinus species [1]. In wild species such as Lupinus pilosus and Lupinus palaestinus, inverse correlations exist between L-lysine concentrations and the accumulation of specific alkaloids. For epilupinine and multiflorine, which are dominant alkaloids in these species, lower L-lysine amounts correspond to higher total alkaloid accumulation, reinforcing the role of L-lysine as the primary precursor [1].

Interestingly, lupanine and sparteine showed no significant correlation with L-lysine levels in these wild species, attributed to their very low production levels, suggesting species-specific preferential alkaloid production pathways [1]. This phenomenon indicates that while L-lysine serves as the universal precursor, the enzymatic machinery in different Lupinus species is programmed to channel this precursor toward specific alkaloid profiles through what appears to be a switch mechanism that activates only certain biosynthetic branches [1].

Enzymatic Cascade: From Cadaverine to Tetracyclic Scaffolds

The enzymatic transformation of L-lysine to lupanine involves a sophisticated cascade of reactions that constructs the complex tetracyclic scaffold through sequential ring-forming processes [2] [7]. The first committed step involves lysine decarboxylase (LDC), a chloroplast-localized enzyme that converts L-lysine to cadaverine with the release of carbon dioxide [2] [8]. This enzyme, with a molecular weight of 52-55 kDa, exhibits optimal activity at pH 8.0-8.5 and temperatures of 35-40°C, with Km values of 150-200 μM for L-lysine [2] [9].

Following decarboxylation, cadaverine undergoes oxidative deamination catalyzed by copper amine oxidase (CuAO), which is localized in the apoplast [2] [10]. This enzyme converts cadaverine to 5-aminopentanal with the concomitant production of ammonia and hydrogen peroxide [2] [11]. The copper amine oxidase shows kinetic parameters with Km values of 45-65 μM for cadaverine and optimal activity at pH 7.5-8.0 [10]. The reaction product, 5-aminopentanal, spontaneously cyclizes to form Δ¹-piperideine, a crucial intermediate that serves as the building block for more complex alkaloid structures [2] [7].

The formation of tetracyclic scaffolds from the initial piperideine intermediate involves a series of complex condensation reactions [7] [12]. The proposed mechanism involves the dimerization of Δ¹-piperideine molecules to form a quinolizideine intermediate, followed by additional condensation with a third piperideine unit to generate a diiminium cation intermediate [7]. This diiminium cation represents a critical branching point in the pathway, where different enzymatic activities direct the formation of various tetracyclic alkaloid types.

Recent research has identified cytochrome P450 CYP71D189 as a key enzyme in the conversion of (-)-sparteine to lupanine derivatives [13] [14]. This enzyme, with a molecular weight of 55-60 kDa and localized in the endoplasmic reticulum, catalyzes the hydroxylation of (-)-sparteine at the C-2 position to form 2-hydroxysparteine [14]. The reaction is followed by the action of a short-chain dehydrogenase/reductase (SDR1), which oxidizes 2-hydroxysparteine to (+)-lupanine [14]. This two-step oxidation process demonstrates that (-)-sparteine serves as a direct precursor to lupanine, clarifying previously uncertain relationships in the quinolizidine alkaloid biosynthetic network [14].

Genetic Regulation of Alkaloid Production in Lupins

The genetic control of lupanine biosynthesis in Lupinus species is orchestrated by a complex regulatory network that involves both structural genes encoding biosynthetic enzymes and regulatory elements that control their expression [4] [15]. The master regulatory element identified in this system is the APETALA2/ethylene response transcription factor RAP2-7, which functions as a key controller of alkaloid accumulation [4] [15] [16].

RAP2-7 co-segregates with the iucundus locus, a major quantitative trait locus that determines seed alkaloid content in narrow-leafed lupin [4] [16]. This transcription factor exhibits significantly higher expression levels in high-alkaloid (Iucundus) genotypes compared to low-alkaloid (iucundus) genotypes, with expression patterns that correlate directly with alkaloid accumulation across different plant organs [15]. The transcription factor shows particularly high expression in leaves, stems, and pods of bitter cultivars, with statistical analysis revealing mutual regulation between RAP2-7 and structural genes including LDC, copper amine oxidase, and other pathway components [15].

The regulatory mechanism appears to follow a coordinated expression pattern where RAP2-7 controls multiple genes simultaneously rather than individual enzymatic steps [15]. This regulatory architecture is supported by the distributed chromosomal locations of structural genes across different linkage groups, while the regulatory genes are clustered at the iucundus locus [4]. The DHDPS gene involved in L-lysine biosynthesis is closely linked to the iucundus locus, providing additional support for coordinated regulation of precursor availability and alkaloid biosynthesis [4].

Gene expression analysis across different organs reveals that alkaloid biosynthesis genes show highest expression in aerial green tissues, particularly young leaves, with minimal expression in roots and mature tissues [15]. This tissue-specific expression pattern is consistent with the chloroplast localization of key enzymes like LDC and correlates with the sites of alkaloid synthesis rather than accumulation [2] [15]. The expression profiles also show developmental regulation, with peak expression occurring during flowering and early fruit formation stages when alkaloid synthesis is most active [4].

A notable regulatory feature is the apparent switch mechanism that controls which alkaloid types are produced by individual plant genotypes [1]. This regulation results in species-specific alkaloid profiles where only certain dual combinations of major alkaloids are produced simultaneously, such as multiflorine coupled with lupanine in Lupinus albus and Lupinus angustifolius, or sparteine coupled with lupanine in Lupinus mutabilis [1]. This regulatory specificity suggests that the transcriptional control operates at the level of enzyme isoforms or pathway branches rather than entire pathway activation or suppression.

Metabolic Engineering Strategies for Alkaloid Modulation

Metabolic engineering approaches for lupanine biosynthesis have focused on both enhancing production of desired alkaloids and redirecting metabolic flux toward specific alkaloid profiles [13] [17] [14]. The most successful strategy demonstrated to date involves targeted gene knockout to accumulate specific alkaloid precursors, exemplified by the isolation of CYP71D189 knockout mutants from narrow-leafed lupin [13] [14].

The CYP71D189 knockout approach represents a paradigm for single-gene metabolic engineering in alkaloid biosynthesis [14]. Screening of a non-genetically modified organism (GMO) mutant library identified homozygous knockout lines that accumulated 96 percent (-)-sparteine in seeds, with dramatically reduced levels of downstream alkaloids including lupanine, 13α-hydroxylupanine, and angustifoline [14]. This engineering strategy achieved sparteine concentrations of 1.2 percent of seed dry weight, demonstrating the feasibility of redirecting metabolic flux through single enzyme elimination [14].

Enzyme immobilization strategies represent another promising approach for alkaloid biosynthesis enhancement, particularly for the initial steps involving cadaverine production [18] [9]. Lysine decarboxylase (CadA) has been successfully immobilized using chitin-binding domain fusion technology, creating a reusable biocatalyst system [9]. The immobilized enzyme system achieved 97 percent molar yield in converting 200 grams per liter L-lysine to 135.6 grams per liter cadaverine within 120 minutes, with the biocatalyst retaining over 57 percent of original activity after four reaction cycles [9]. This approach offers advantages for industrial-scale alkaloid precursor production without requiring pH control during the conversion process [9].

Overexpression strategies targeting key bottleneck enzymes represent a complementary approach for pathway enhancement [17] [8]. The overexpression of lysine decarboxylase and copper amine oxidase in transgenic systems can increase precursor availability for downstream alkaloid biosynthesis [8]. However, these approaches require careful consideration of metabolic burden and potential feedback inhibition effects that may limit their effectiveness [17].

Pathway optimization through coordinated multi-gene expression represents the most comprehensive engineering approach [17]. This strategy involves simultaneous modification of multiple pathway components, including precursor biosynthesis (DHDPS), initial committed steps (LDC), intermediate processing (CuAO), and regulatory elements (RAP2-7) [4] [15]. The challenge in this approach lies in balancing expression levels to achieve optimal metabolic flux without creating metabolic imbalances or toxic intermediate accumulation [17].

Tissue-specific engineering approaches offer precision in alkaloid production by targeting expression to specific plant organs or developmental stages [15]. Promoter engineering based on the natural expression patterns of genes like RAP2-7 can create systems where alkaloid production is confined to non-harvested tissues or activated only under specific conditions [15]. This strategy addresses concerns about alkaloid content in food and feed applications while maintaining the benefits of alkaloid production for plant defense [16].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

9K48888N9P